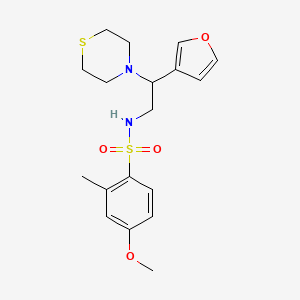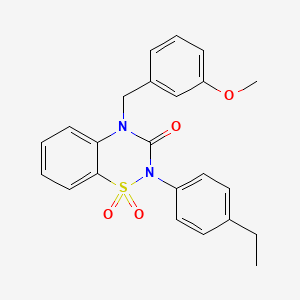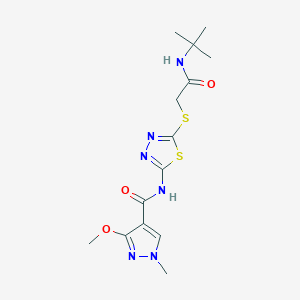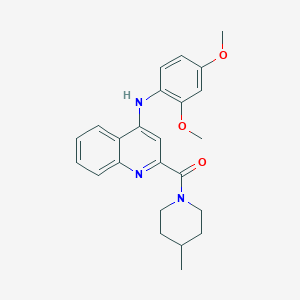![molecular formula C21H23N3O2S B2392113 N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-37-0](/img/structure/B2392113.png)
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMSA or succimer, is a chelating agent that is used to treat lead poisoning in children. It is a sulfur-containing compound that binds to heavy metals in the body, allowing them to be excreted through urine.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide works by binding to heavy metals in the body and forming a complex that can be excreted through urine. It has a high affinity for lead and can penetrate the blood-brain barrier, making it effective in treating lead poisoning in children. N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has also been shown to have antioxidant properties and may help to reduce oxidative stress caused by heavy metal toxicity.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to have a low toxicity profile and is generally well-tolerated in humans. It has been shown to be effective in reducing blood lead levels in children and may also have neuroprotective effects. N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to increase glutathione levels in the liver and may help to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide is a reliable and effective chelating agent that has been extensively studied for its ability to bind to heavy metals. It is relatively easy to synthesize and has a low toxicity profile. However, N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide may not be effective in all cases of heavy metal toxicity and may have limitations in certain experimental settings.
Orientations Futures
There are several areas of future research that could be explored with N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide. One area of interest is the use of N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide in combination with other chelating agents to improve its effectiveness in treating heavy metal toxicity. Another area of research is the potential use of N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide in treating other conditions, such as Alzheimer's disease, which has been linked to heavy metal toxicity. Additionally, further research is needed to understand the long-term effects of N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide treatment and to determine the optimal dosing regimen for different types of heavy metal toxicity.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide involves the reaction of 2,4-dimethylphenyl isothiocyanate with 1-(4-ethoxyphenyl)imidazole-2-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to form N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide. This synthesis method has been described in several research papers and is considered reliable.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its ability to chelate heavy metals such as lead, mercury, and arsenic. It has been used in clinical trials to treat lead poisoning in children and has been shown to be effective in reducing blood lead levels. N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has also been studied for its potential use in treating other heavy metal toxicities, such as mercury poisoning in fish.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-18-8-6-17(7-9-18)24-12-11-22-21(24)27-14-20(25)23-19-10-5-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHWUJLHBLOCGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)



![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)
![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)

![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)
![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)
![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)

